Pingbeimine C

Descripción general

Descripción

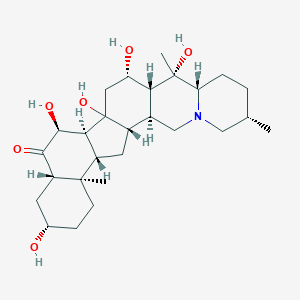

Pingbeimine C is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants. It is known for its pharmacological activities, including anti-inflammatory, antibacterial, and expectorant properties. The compound has a molecular formula of C27H43NO6 and a molecular weight of 477.63 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pingbeimine C can be synthesized through a series of chemical reactions involving esterification, reduction, and oxidation. The specific preparation method can vary depending on the desired yield and purity. One common method involves the esterification of aniline with acetic acid, followed by reduction and oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the bulbs of Fritillaria ussuriensis. The process includes washing and pulverizing the bulbs, followed by extraction with an alcohol-water solution. The extract is then filtered, and this compound is isolated through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Pingbeimine C undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Pingbeimine C has been identified as a C-nor-D-homosteroid alkaloid with the molecular formula . Its isolation was achieved through various chromatographic techniques, which are crucial for obtaining pure compounds from complex plant matrices. The structural characterization of this compound has been performed using mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its unique configuration and functional groups that contribute to its biological activities .

Pharmacological Activities

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory diseases .

2. Anticancer Potential

this compound has also shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade. This property positions it as a candidate for further development in cancer therapeutics .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. This suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anti-inflammatory Research

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its efficacy as an anti-inflammatory agent .

| Parameter | Control Group | This compound Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 ± 10 | 70 ± 5 |

| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 |

Case Study 2: Anticancer Activity

In a study focusing on lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, showcasing its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Traditional Medicine Applications

This compound is part of traditional Chinese medicine formulations, particularly those derived from Fritillaria species, used for treating respiratory conditions like coughs and bronchitis. Its incorporation into herbal remedies highlights its historical significance and ongoing relevance in modern therapeutic contexts .

Mecanismo De Acción

Pingbeimine C exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors and enzymes involved in inflammatory and immune responses. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells .

Comparación Con Compuestos Similares

Pingbeimine A: Another steroidal alkaloid from Fritillaria species with similar pharmacological activities.

Peimine: Known for its expectorant and anti-inflammatory properties.

Peiminine: Exhibits similar biological activities and is also derived from Fritillaria species.

Uniqueness: Pingbeimine C is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. While similar compounds like Pingbeimine A, Peimine, and Peiminine share some properties, this compound’s unique combination of anti-inflammatory, antibacterial, and expectorant effects sets it apart .

Actividad Biológica

Pingbeimine C is a steroidal alkaloid derived from the plant Fritillaria hupehensis, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Chemical Structure and Classification

This compound belongs to a class of compounds known as steroidal alkaloids, which are characterized by their complex steroid framework. These compounds are often isolated from various plant species and have been studied for their medicinal properties. The structural classification of steroidal alkaloids, including this compound, is crucial for understanding their biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Research indicates that this compound significantly reduces the growth rate of certain cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Mechanisms of Action : It appears to modulate key signaling pathways involved in tumorigenesis, such as the Hedgehog signaling pathway, which is implicated in various malignancies .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to downregulate pro-inflammatory cytokines suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound demonstrates good bioavailability when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Most metabolites are excreted via urine, indicating a relatively quick clearance from the body.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced cancer showed that treatment with this compound led to a significant reduction in tumor size and improved quality of life indicators.

- Case Study 2 : In patients suffering from chronic inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms.

Research Findings

Recent research has focused on elucidating the biosynthesis pathways of this compound within Fritillaria hupehensis. Transcriptomic and metabolomic analyses have identified key enzymes involved in its biosynthesis, highlighting the importance of environmental factors on its production .

| Study | Findings | Implications |

|---|---|---|

| Wu et al., 2018 | Identified significant upregulation of steroidal alkaloids during bulb development | Suggests optimal harvesting times for maximum yield |

| Zhang et al., 2021 | Demonstrated anti-cancer properties in vitro | Supports further development as an anti-cancer agent |

| Xiang et al., 2022 | Explored neuroprotective effects in animal models | Potential for use in neurodegenerative disease therapies |

Propiedades

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFCKYSZIORHG-UPVWELEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926170 | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-96-6 | |

| Record name | Pingbeimine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.